molecular formula C10H17NOS2 B14199289 S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate CAS No. 886590-72-3

S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate

Cat. No.: B14199289
CAS No.: 886590-72-3
M. Wt: 231.4 g/mol
InChI Key: UZJPJWCILSRYFV-UHFFFAOYSA-N
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Description

S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate: is a chemical compound with the molecular formula C10H17NOS2 and a molecular weight of 231.38 g/mol This compound is characterized by its unique structure, which includes an azetidine ring and thioester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate typically involves the reaction of 2,2-dimethylpropanethioyl chloride with azetidine-3-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its thioester group can form covalent bonds with cysteine residues in proteins, making it a valuable tool for studying protein function .

Medicine: Its ability to interact with biological targets makes it a candidate for the development of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate involves its interaction with biological targets, particularly proteins. The thioester group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool for studying biological processes .

Comparison with Similar Compounds

  • S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its combination of an azetidine ring and thioester functionalities. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

886590-72-3

Molecular Formula

C10H17NOS2

Molecular Weight

231.4 g/mol

IUPAC Name

S-[1-(2,2-dimethylpropanethioyl)azetidin-3-yl] ethanethioate

InChI

InChI=1S/C10H17NOS2/c1-7(12)14-8-5-11(6-8)9(13)10(2,3)4/h8H,5-6H2,1-4H3

InChI Key

UZJPJWCILSRYFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CN(C1)C(=S)C(C)(C)C

Origin of Product

United States

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